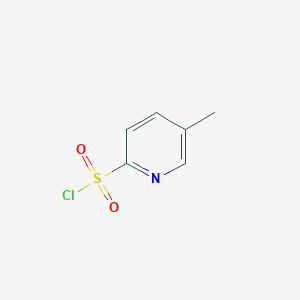
5-甲基吡啶-2-磺酰氯
描述
5-Methylpyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of pyridine, where a methyl group is attached to the 5th position and a sulfonyl chloride group is attached to the 2nd position of the pyridine ring. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonyl derivatives .
科学研究应用
5-Methylpyridine-2-sulfonyl chloride is widely used in scientific research due to its versatility as a reagent. Some of its applications include:
Organic Synthesis: Used in the preparation of various sulfonamide and sulfonate ester derivatives.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: Utilized in the modification of biomolecules to study their function and interactions.
Industrial Chemistry: Used in the production of specialty chemicals and materials.
作用机制
Target of Action
5-Methylpyridine-2-sulfonyl chloride is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 5-Methylpyridine-2-sulfonyl chloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 5-Methylpyridine-2-sulfonyl chloride is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in the synthesis of various organic compounds, demonstrating the significant molecular and cellular effects of this compound’s action .
Action Environment
The action of 5-Methylpyridine-2-sulfonyl chloride is influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can be affected by environmental conditions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridine-2-sulfonyl chloride typically involves the chlorination of 5-methylpyridine-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of 5-Methylpyridine-2-sulfonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled addition of thionyl chloride to the 5-methylpyridine-2-sulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .
化学反应分析
Types of Reactions
5-Methylpyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, 5-Methylpyridine-2-sulfonyl chloride hydrolyzes to form 5-methylpyridine-2-sulfonic acid.
Common Reagents and Conditions
Amines: React with 5-Methylpyridine-2-sulfonyl chloride under mild conditions to form sulfonamides.
Alcohols: React with 5-Methylpyridine-2-sulfonyl chloride in the presence of a base to form sulfonate esters.
Water: Hydrolyzes the compound to form the corresponding sulfonic acid.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
相似化合物的比较
Similar Compounds
Pyridine-2-sulfonyl chloride: Lacks the methyl group at the 5th position.
5-Methylpyridine-3-sulfonyl chloride: Has the sulfonyl chloride group at the 3rd position instead of the 2nd.
5-Chloropyridine-2-sulfonyl chloride: Has a chlorine atom at the 5th position instead of a methyl group.
Uniqueness
5-Methylpyridine-2-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
5-methylpyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAMBGLESYHDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


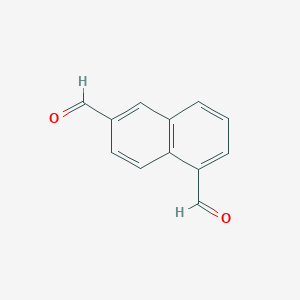
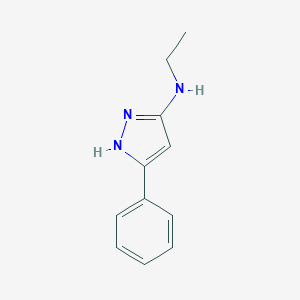
![(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B182679.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline](/img/structure/B182682.png)
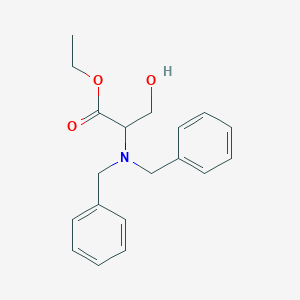
![[3-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B182687.png)

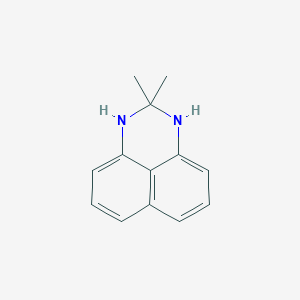
![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)
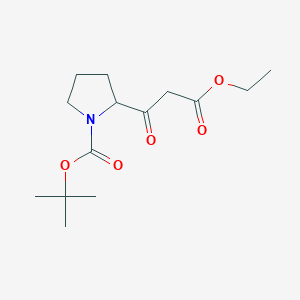
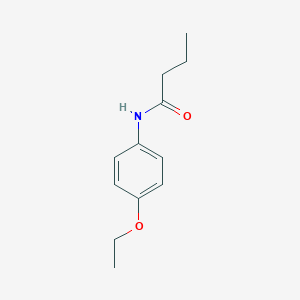
![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)
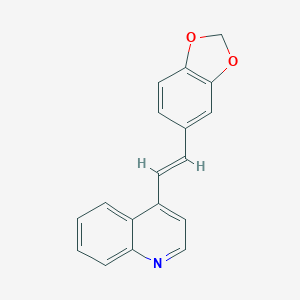
![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)
